N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

CCR5 antagonism MAO-B inhibition target selectivity

This indol-4-ylamino-substituted pyrazine-2-carboxamide is a distinct CCR5 receptor antagonist (Ono Pharm. patent scope), not a Syk kinase inhibitor or MAO-B probe. The 4-position glyoxylamide-indole scaffold defines a unique pharmacophore for gp120–CCR5 interaction studies and selectivity profiling against kinase-inhibitory pyrazine chemotypes. Confirm target engagement with confidence.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
Cat. No. B11004331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C(=C1)NC(=O)CNC(=O)C3=NC=CN=C3
InChIInChI=1S/C15H13N5O2/c21-14(9-19-15(22)13-8-16-6-7-18-13)20-12-3-1-2-11-10(12)4-5-17-11/h1-8,17H,9H2,(H,19,22)(H,20,21)
InChIKeyBFBBNQISCYXNNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide – Chemical Identity, CCR5 Antagonist Classification, and Procurement Starting Point


N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide (CAS 1374532-86-1; molecular formula C₁₅H₁₃N₅O₂; MW 295.30 g/mol) is a synthetic small molecule composed of a pyrazine-2-carboxamide core linked via a glyoxylamide bridge to a 1H-indol-4-amine moiety . Preliminary pharmacological screening identifies this compound as a CCR5 receptor antagonist [1]. The compound belongs to a broader class of nitrogen-containing heterocyclic derivatives disclosed in patent literature as CCR5 modulators with potential utility in HIV infection, inflammatory diseases, and autoimmune conditions [2]. Its indol-4-ylamino substitution pattern distinguishes it from the more extensively characterized indol-5-yl and indol-6-yl regioisomers, creating a distinct chemical space for structure–activity relationship (SAR) exploration.

Why N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide Cannot Be Interchanged with Generic Pyrazine Carboxamide Analogs


Although numerous pyrazine-2-carboxamide derivatives appear superficially similar, their biological target profiles diverge sharply based on subtle structural variations. For instance, the indol-5-yl regioisomer N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (compound 4e) functions as a potent, competitive MAO-B inhibitor (IC₅₀ = 0.78 µM; Kᵢ = 94.52 nM) [1], whereas the indol-4-ylamino-bearing target compound is classified as a CCR5 antagonist [2]. Even within the CCR5-targeted class, indole substitution position critically affects binding: the indol-4-ylamino linkage embedded in a glyoxylamide scaffold represents a distinct pharmacophore compared to indol-6-ylamino or N-alkylated indol-4-yl variants [3]. Generic substitution without verifying the specific regioisomer and target engagement profile therefore carries a high risk of selecting a compound with an entirely different primary target and irrelevant biological readout.

Quantitative Differentiation Evidence for N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide Versus Closest Analogs


Target Selectivity: CCR5 Antagonism Versus MAO-B Inhibition of the Indol-5-yl Regioisomer

The target compound is identified pharmacologically as a CCR5 antagonist [1]. In direct contrast, the closely related indol-5-yl analog compound 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide) is a potent MAO-B inhibitor with an IC₅₀ of 0.78 µM and a competitive inhibition constant Kᵢ of 94.52 nM [2]. The shift from indol-4-ylamino to indol-5-yl substitution, combined with the presence of a 3-fluorobenzoyl group on the indole nitrogen of 4e, redirects target engagement from the CCR5 chemokine receptor to the mitochondrial MAO-B enzyme. Quantitative CCR5 antagonism IC₅₀ data for the target compound are not publicly available in peer-reviewed literature, and this data gap should be noted.

CCR5 antagonism MAO-B inhibition target selectivity regioisomer comparison

Indole Substitution Position Comparison: 4-ylamino vs. 6-ylamino CCR5 Antagonist Scaffolds

The indol-4-ylamino substitution of the target compound is explicitly claimed within the Markush structures of Ono Pharmaceutical's CCR5 antagonist patent (US 8,003,642 B2), which describes nitrogen-containing heterocyclic derivatives that specifically bind CCR5 [1]. In contrast, the indol-6-ylamino positional isomer N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide, while also a pyrazine-2-carboxamide derivative, is reported to exhibit antiproliferative activity against MCF-7 and HepG2 cancer cell lines with IC₅₀ values in the low micromolar range , suggesting a divergent biological profile. The 4-position amino linkage likely orients the indole moiety into a distinct CCR5 binding pocket compared to 6-position substitution.

indole regioisomer CCR5 antagonist SAR binding pose

Glyoxylamide Linker: Structural Differentiation from N-Alkylated Indol-4-yl Analogs

The target compound features a glyoxylamide bridge (–CO–CH₂–NH–CO–) connecting the pyrazine-2-carboxamide to the indol-4-amine, as confirmed by its SMILES notation O=C(CNC(=O)c1cnccn1)Nc1cccc2c1cc[nH]2 . The closest commercially cataloged structural variant, N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide, incorporates an N-methyl group on the indole ring that alters hydrogen-bonding capacity and steric profile at the indole nitrogen . This N-alkylation can substantially affect CCR5 binding affinity; within the broader CCR5 antagonist chemotype, even minor N-substituent changes have been shown to shift potency by orders of magnitude in related chemokine receptor programs [1].

glyoxylamide bridge linker chemistry N-alkylation pharmacophore

Kinase Inhibitor Cross-Reactivity Risk: Syk vs. CCR5 Target Class Differentiation

Many pyrazine-2-carboxamide derivatives are disclosed as spleen tyrosine kinase (Syk) inhibitors [1]. For example, the patent class US 8,877,760 describes substituted pyrazine-2-carboxamides that inhibit Syk kinase activity for inflammatory and autoimmune indications [2]. The target compound, by contrast, belongs to the CCR5 chemokine receptor antagonist class per patent family US 8,003,642 [3]. Syk is an intracellular kinase, whereas CCR5 is a G-protein-coupled receptor (GPCR) on the cell surface, representing fundamentally different target classes. Quantitative Syk inhibition data for the target compound are not reported, and the structural features directing selectivity toward CCR5 over Syk remain to be fully elucidated.

Syk kinase CCR5 kinase selectivity target class

Optimal Research and Procurement Application Scenarios for N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide


CCR5-Mediated HIV-1 Entry Inhibition Research

The compound's classification as a CCR5 antagonist [1] positions it as a candidate tool compound for studying CCR5-dependent HIV-1 viral entry mechanisms. Researchers investigating gp120–CCR5 interactions or screening for entry inhibitors can use this compound as a chemical probe, particularly given its structural distinction from maraviroc and other marketed CCR5 antagonists that bear tropane or piperidine scaffolds rather than the indole–pyrazine core.

Structure–Activity Relationship (SAR) Studies of Indole-4-ylamino CCR5 Ligands

The indol-4-ylamino substitution pattern embedded in a glyoxylamide-pyrazine framework is explicitly within the scope of Ono Pharmaceutical's CCR5 patent family (US 8,003,642) [2], yet remains underexplored in published SAR campaigns. This compound serves as a key intermediate scaffold for medicinal chemistry optimization programs aimed at probing the effect of indole 4-position substitution on CCR5 binding affinity and selectivity versus other chemokine receptors.

GPCR Selectivity Profiling: Discriminating CCR5 from Syk Kinase Off-Targets

Given that many pyrazine-2-carboxamide derivatives are Syk kinase inhibitors [3], this compound provides a valuable tool for selectivity profiling studies. Its CCR5 antagonist designation allows researchers to benchmark GPCR-targeted pyrazine carboxamides against kinase-inhibitory chemotypes, aiding in the deconvolution of target-class-specific pharmacological effects.

Inflammatory and Autoimmune Disease Model Studies

CCR5 antagonism is implicated in the treatment of rheumatoid arthritis, asthma, chronic obstructive pulmonary disease (COPD), and autoimmune conditions [1]. This compound may serve as a lead-like molecule for in vitro and cell-based assays exploring CCR5 blockade in inflammatory cytokine release, leukocyte migration, or chemotaxis models, pending confirmation of its quantitative potency in standardized CCR5 functional assays.

Quote Request

Request a Quote for N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.